2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a heterocyclic organic compound with the molecular formula C9H7N3O3. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves the cyclization of anthranilic acid derivatives with formamide or its derivatives. The reaction is usually carried out under reflux conditions in the presence of a catalyst such as acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinazoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under basic or acidic conditions
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can have significant biological activities .
Scientific Research Applications
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly for enzymes like PARP-1.
Medicine: Investigated for its anticancer properties, particularly in breast cancer cell lines.
Mechanism of Action
The mechanism of action of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme PARP-1, which plays a role in DNA repair. By inhibiting this enzyme, the compound can induce cell death in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate: Similar structure but with a methyl ester group.
2,4-Dioxo-3-propyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid: Similar structure with a propyl group
Uniqueness
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its specific functional groups, which confer distinct biological activities. Its ability to inhibit PARP-1 and its potential anticancer properties make it a compound of significant interest in medicinal chemistry .
Properties
CAS No. |
1207176-13-3 |
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Molecular Formula |
C9H7N3O3 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
2,4-dioxo-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C9H7N3O3/c10-7(13)4-1-2-5-6(3-4)11-9(15)12-8(5)14/h1-3H,(H2,10,13)(H2,11,12,14,15) |
InChI Key |
ZTWORBCXCHMESF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)NC(=O)NC2=O |
Origin of Product |
United States |
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